REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[C:10](=[O:11])[N:9]([CH:12]3[C:18](=[O:19])[NH:17][C:15](=[O:16])[CH2:14][CH2:13]3)[CH2:8][C:4]2=[C:5]([NH2:7])[CH:6]=1.[C:20](Cl)(=[O:23])[CH2:21][CH3:22]>N1C=CC=CC=1>[O:19]=[C:18]1[CH:12]([N:9]2[CH2:8][C:4]3[C:3](=[CH:2][CH:1]=[CH:6][C:5]=3[NH:7][C:20](=[O:23])[CH2:21][CH3:22])[C:10]2=[O:11])[CH2:13][CH2:14][C:15](=[O:16])[NH:17]1
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Name
|
|
Quantity
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0.02 g
|
Type
|
reactant
|
Smiles
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C=1C=C2C(=C(C1)N)CN(C2=O)C3CCC(=O)NC3=O
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0.009 mL
|
Type
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reactant
|
Smiles
|
C(CC)(=O)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Volatiles were removed in vacuo
|
Type
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CUSTOM
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Details
|
the crude residue was purified by flash chromatography on silica gel (0→5% MeOH in DCM as eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CCC1N1C(C2=CC=CC(=C2C1)NC(CC)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.012 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |